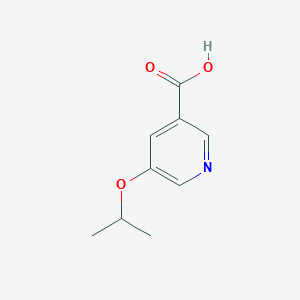
Acide 5-isopropoxynicotinique
Vue d'ensemble
Description
5-Isopropoxynicotinic acid is a chemical compound with the CAS Number: 863507-81-7 . It has a molecular weight of 181.19 .
Molecular Structure Analysis
The InChI code for 5-Isopropoxynicotinic acid is1S/C9H11NO3/c1-6(2)13-8-3-7(9(11)12)4-10-5-8/h3-6H,1-2H3,(H,11,12) . This indicates the specific arrangement of atoms in the molecule. Chemical Reactions Analysis
While specific chemical reactions involving 5-Isopropoxynicotinic acid are not available, it’s important to note that understanding the reactivity of a compound often involves studying its interaction with various reagents and conditions. This can include electroanalytical tools for studying reaction mechanisms .Physical And Chemical Properties Analysis
5-Isopropoxynicotinic acid has a storage temperature of 2-8°C .Applications De Recherche Scientifique
Recherche biomédicale
Acide 5-isopropoxynicotinique: est utilisé en recherche biomédicale en raison de son rôle dans la synthèse de diverses molécules biologiquement actives. Il sert de bloc de construction dans la création de composés qui ont des applications potentielles en médecine, telles que les médicaments à petites molécules . Ses propriétés permettent d'explorer de nouveaux traitements et outils de diagnostic.
Science des matériaux
En science des matériaux, l'this compound contribue au développement de nouveaux matériaux aux propriétés améliorées. Il est impliqué dans la synthèse de polymères et de revêtements pouvant être utilisés pour les systèmes d'administration de médicaments ou dans le cadre de dispositifs biomédicaux . La polyvalence du composé le rend précieux pour créer des matériaux aux caractéristiques chimiques et physiques spécifiques.
Agriculture
This compound: trouve des applications en agriculture grâce à son implication dans la synthèse d'agrochimique. Il peut être utilisé pour créer des composés qui protègent les cultures contre les ravageurs et les maladies ou qui améliorent la croissance et le rendement . Son rôle dans le développement de pesticides et d'engrais respectueux de l'environnement est particulièrement remarquable.
Sciences de l'environnement
En sciences de l'environnement, l'this compound fait partie de la recherche sur les pratiques durables et le contrôle de la pollution. Il peut être utilisé pour synthétiser des composés qui aident à la remise en état de sites contaminés ou au développement d'applications de chimie verte . Son utilisation dans la création de produits chimiques écologiques est d'une grande importance pour la durabilité future.
Biochimie
This compound: est important en biochimie pour étudier les mécanismes enzymatiques et les voies métaboliques. Il peut agir comme un substrat ou un inhibiteur dans les réactions enzymatiques, aidant à élucider les processus biologiques et la base moléculaire des maladies . Ce composé aide à comprendre les interactions complexes au sein des organismes vivants.
Pharmacologie
En pharmacologie, l'this compound est utilisé dans la découverte et l'optimisation de nouveaux médicaments. C'est un précurseur dans la synthèse de molécules qui peuvent présenter des effets thérapeutiques contre diverses maladies . La recherche impliquant ce composé est cruciale pour le développement de nouveaux médicaments avec des profils d'efficacité et de sécurité améliorés.
Safety and Hazards
Orientations Futures
While specific future directions for 5-Isopropoxynicotinic acid are not available, it’s worth noting that similar compounds are being explored for their potential in various fields. For instance, nicotinic acid is being investigated for its potential to reduce undesirable side effects and improve pharmacological effects .
Analyse Biochimique
Biochemical Properties
5-Isopropoxynicotinic acid plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with nicotinamide adenine dinucleotide (NAD)-dependent enzymes, which are crucial for redox reactions in cellular metabolism . The nature of these interactions involves binding to the active sites of enzymes, thereby modulating their catalytic activity.
Cellular Effects
The effects of 5-Isopropoxynicotinic acid on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 5-Isopropoxynicotinic acid has been shown to affect the expression of genes involved in oxidative stress response and energy metabolism . This compound also impacts cellular metabolism by altering the levels of key metabolites and influencing metabolic flux.
Molecular Mechanism
At the molecular level, 5-Isopropoxynicotinic acid exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, thereby affecting cellular function . Additionally, 5-Isopropoxynicotinic acid can modulate the activity of transcription factors, further influencing gene expression patterns.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Isopropoxynicotinic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Isopropoxynicotinic acid remains stable under specific conditions, but its degradation products can have different biochemical activities . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce adaptive responses in cells, affecting their function over time.
Dosage Effects in Animal Models
The effects of 5-Isopropoxynicotinic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity and reducing oxidative stress . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
5-Isopropoxynicotinic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For instance, it is metabolized by enzymes in the nicotinate and nicotinamide metabolism pathway, leading to the production of various metabolites . These metabolic pathways are crucial for maintaining cellular homeostasis and energy production.
Transport and Distribution
The transport and distribution of 5-Isopropoxynicotinic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific tissues . The localization and accumulation of 5-Isopropoxynicotinic acid can influence its biochemical activity and effectiveness.
Subcellular Localization
5-Isopropoxynicotinic acid is localized in specific subcellular compartments, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to particular organelles, such as the mitochondria and nucleus . This subcellular localization is essential for its role in modulating cellular processes and biochemical reactions.
Propriétés
IUPAC Name |
5-propan-2-yloxypyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6(2)13-8-3-7(9(11)12)4-10-5-8/h3-6H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYWTKAKICFRKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CN=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863507-81-7 | |
| Record name | 5-(propan-2-yloxy)pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


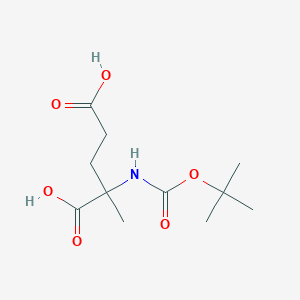

![(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)methanol](/img/structure/B1521766.png)
![tert-Butyl 2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ylcarbamate](/img/structure/B1521767.png)
![6-Allyl-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1521769.png)
![3,5-Bis[2-(Fmoc-amino)ethoxy]benzoic acid](/img/structure/B1521771.png)
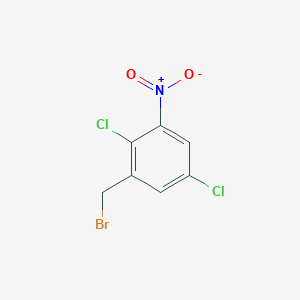


![2-((tert-Butyldimethylsilyloxy)methyl)-6-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1521780.png)

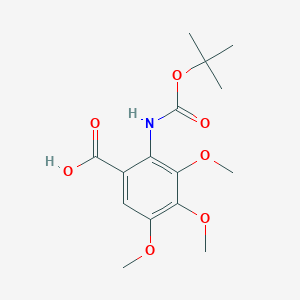
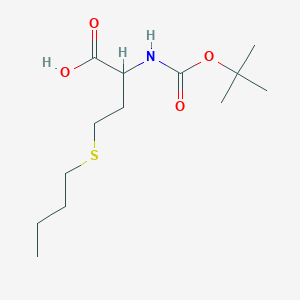
![(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine hydrochloride](/img/structure/B1521786.png)
